3-chloro-N-[2-(2-methoxyphenoxy)ethyl]benzamide
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Overview
Description
3-chloro-N-[2-(2-methoxyphenoxy)ethyl]benzamide is an organic compound with the molecular formula C16H16ClNO3 This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(2-methoxyphenoxy)ethyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-(2-methoxyphenoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(2-methoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3) and thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-chloro-N-[2-(2-hydroxyphenoxy)ethyl]benzamide.
Reduction: Formation of N-[2-(2-methoxyphenoxy)ethyl]benzamide.
Substitution: Formation of 3-amino-N-[2-(2-methoxyphenoxy)ethyl]benzamide.
Scientific Research Applications
3-chloro-N-[2-(2-methoxyphenoxy)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(2-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure with a sulfonamide group instead of a chloro group.
3-(aminosulfonyl)-4-chloro-N-[2-(2-methoxyphenoxy)ethyl]benzamide: Contains an aminosulfonyl group in addition to the chloro group.
Uniqueness
3-chloro-N-[2-(2-methoxyphenoxy)ethyl]benzamide is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C16H16ClNO3 |
---|---|
Molecular Weight |
305.75 g/mol |
IUPAC Name |
3-chloro-N-[2-(2-methoxyphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-20-14-7-2-3-8-15(14)21-10-9-18-16(19)12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3,(H,18,19) |
InChI Key |
FBRGXPUVOIRUNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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